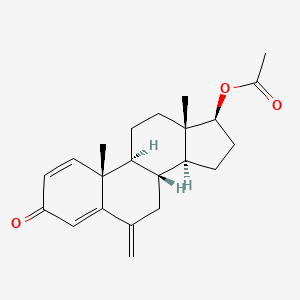![molecular formula C10H10ClNO2 B13447535 methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)
methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is a heterocyclic compound that features a cyclopenta[c]pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application, such as its role in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
- 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine
Uniqueness
Methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C10H10ClNO2 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
methyl 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)7-4-6-2-3-12-9(11)8(6)5-7/h2-3,7H,4-5H2,1H3 |
Clé InChI |
QDOGVWQTPYNBTB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2=C(C1)C(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
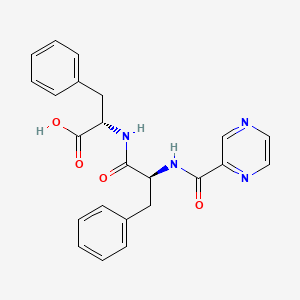
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
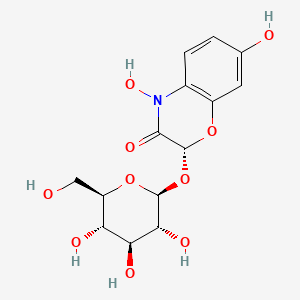
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)
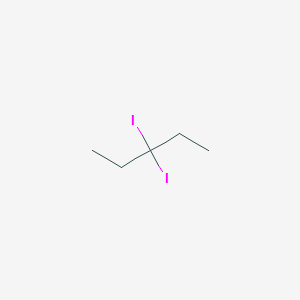
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
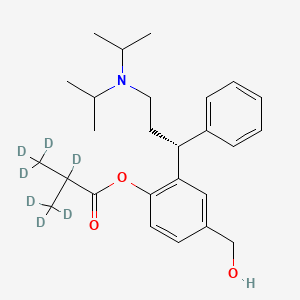
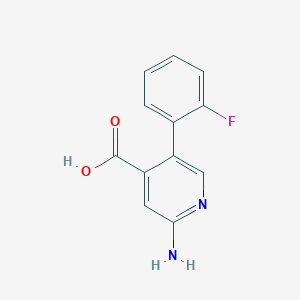
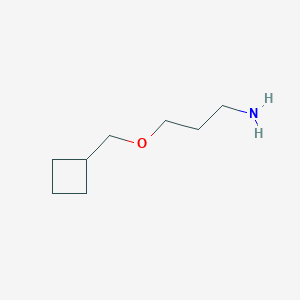
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
